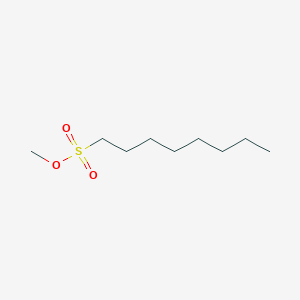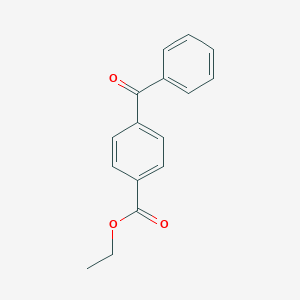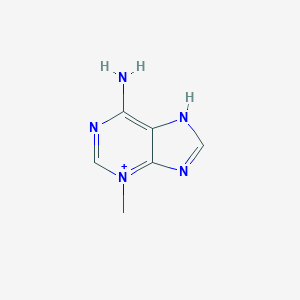
3-methyl-7H-purin-3-ium-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-7H-purin-3-ium-6-amine, also known as MPA, is a purine derivative that has gained significant attention in scientific research for its potential therapeutic applications. It is a positively charged organic molecule that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 3-methyl-7H-purin-3-ium-6-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 3-methyl-7H-purin-3-ium-6-amine has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. Additionally, 3-methyl-7H-purin-3-ium-6-amine has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
3-methyl-7H-purin-3-ium-6-amine has been shown to have various biochemical and physiological effects, including the inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of pro-inflammatory cytokine production. Additionally, 3-methyl-7H-purin-3-ium-6-amine has been shown to have antioxidant properties and can scavenge reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-7H-purin-3-ium-6-amine in lab experiments is its ability to inhibit viral replication, making it a useful tool for studying viral infections. Additionally, 3-methyl-7H-purin-3-ium-6-amine has been shown to have anticancer and anti-inflammatory properties, making it a potential therapeutic agent for these conditions. However, one limitation of using 3-methyl-7H-purin-3-ium-6-amine in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 3-methyl-7H-purin-3-ium-6-amine, including further studies on its mechanism of action and potential therapeutic applications. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 3-methyl-7H-purin-3-ium-6-amine, as well as studies on its safety and toxicity. Furthermore, there is a need for the development of more efficient synthesis methods for 3-methyl-7H-purin-3-ium-6-amine and its derivatives.
Méthodes De Synthèse
3-methyl-7H-purin-3-ium-6-amine can be synthesized through several methods, including the reaction of 3-methylxanthine with hydroxylamine hydrochloride and sodium bicarbonate in a mixture of water and methanol. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
3-methyl-7H-purin-3-ium-6-amine has been extensively studied for its potential therapeutic applications, including its use as an antiviral, anticancer, and anti-inflammatory agent. In vitro studies have shown that 3-methyl-7H-purin-3-ium-6-amine can inhibit the replication of various viruses, including herpes simplex virus type 1 and type 2, human cytomegalovirus, and human immunodeficiency virus. Additionally, 3-methyl-7H-purin-3-ium-6-amine has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Furthermore, 3-methyl-7H-purin-3-ium-6-amine has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in vitro.
Propriétés
Numéro CAS |
11035-03-3 |
|---|---|
Nom du produit |
3-methyl-7H-purin-3-ium-6-amine |
Formule moléculaire |
C6H8N5+ |
Poids moléculaire |
150.16 g/mol |
Nom IUPAC |
3-methyl-7H-purin-3-ium-6-amine |
InChI |
InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3H,1H3,(H2,7,8,9)/p+1 |
Clé InChI |
YLIQVEPMZVVUEK-UHFFFAOYSA-O |
SMILES |
C[N+]1=C2C(=C(N=C1)N)NC=N2 |
SMILES canonique |
C[N+]1=C2C(=C(N=C1)N)NC=N2 |
Synonymes |
Rumalon |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



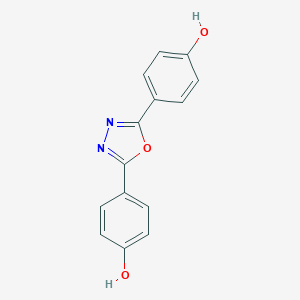
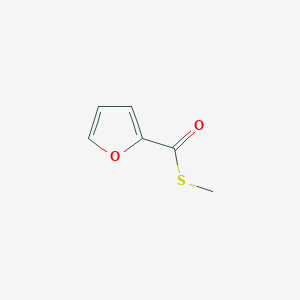
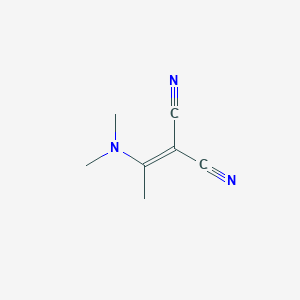
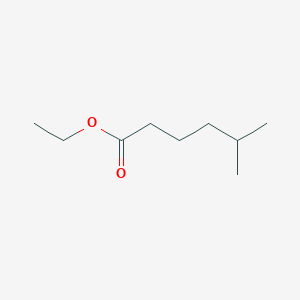
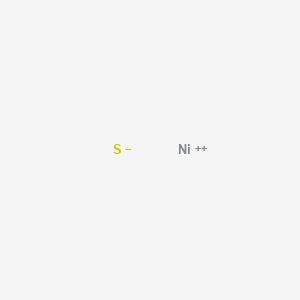
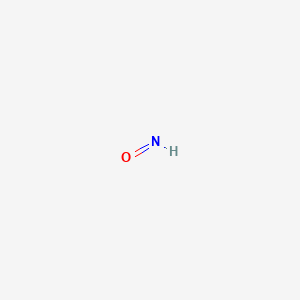

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)
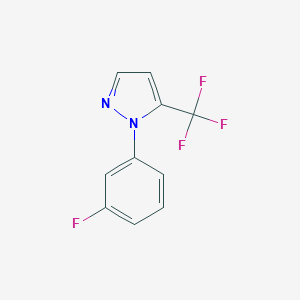
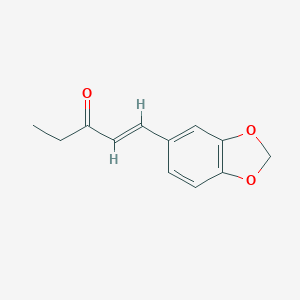
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
